molecular formula C9H5F13O2 B1363114 Ethyl perfluoroheptanoate CAS No. 41430-70-0

Ethyl perfluoroheptanoate

Cat. No. B1363114
CAS RN: 41430-70-0
M. Wt: 392.11 g/mol
InChI Key: ZESCSNXJAROIJS-UHFFFAOYSA-N
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Description

Ethyl perfluoroheptanoate is a chemical compound with the linear formula C9H5F13O2 . It is used for research and development purposes .


Molecular Structure Analysis

The Ethyl perfluoroheptanoate molecule contains a total of 28 bonds. There are 23 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, and 1 ester (aliphatic) . The molecular formula is C9H5F13O2 .


Physical And Chemical Properties Analysis

Ethyl perfluoroheptanoate has a molecular weight of 392.12 . More specific physical and chemical properties are not detailed in the available resources.

Scientific Research Applications

Micellization and Polymer Interactions

  • Micellization with Polyethylene Glycol: Ethyl perfluoroheptanoate, in the form of lithium perfluoroheptanoate (LiPFHep), interacts with poly(ethylene glycol) (PEG) oligomers, forming complexes and inducing conformational changes in the polymer. This process is similar to that exhibited by perfluorooctanoate and perfluorononanoate, with a balance of enthalpy and entropy contributions playing a crucial role (Gianni, Bernazzani, Carosi, & Mollica, 2007).

Environmental Presence and Contamination

  • Presence in Fire Station Dust: Ethyl perfluoroheptanoate is one of the per- and polyfluoroalkyl substances (PFAS) found in the dust of fire stations, particularly in turnout gear locker rooms. This finding suggests potential occupational exposure for firefighters and highlights the persistence of such compounds in various environments (Young, Sparer-Fine, Pickard, Sunderland, Peaslee, & Allen, 2021).

Agricultural and Water Contamination

  • Contamination of Water and Soil: Application of wastewater treatment plant (WWTP) biosolids contaminated with perfluorinated compounds, including ethyl perfluoroheptanoate, in agricultural fields has led to elevated concentrations in surface and well water. This scenario underlines the potential for significant environmental contamination and human exposure (Lindstrom, Strynar, Delinsky, Nakayama, McMillan, Libelo, Neill, & Thomas, 2011).

Oceanic Distribution

  • Distribution in the Atlantic Ocean: Ethyl perfluoroheptanoate is found in the surface water of the Atlantic Ocean, demonstrating its widespread environmental distribution. Ocean currents influence its concentration gradients, indicating the persistence and mobility of such compounds in marine ecosystems (Ahrens, Barber, Xie, & Ebinghaus, 2009).

Interaction with Biological Systems

  • Interaction with Biological Lipids: Ethyl perfluoroheptanoate disrupts the structure of lipid monolayers on the water surface, affecting the lipid's conformation and the interfacial electric field. This interaction varies based on the lipid headgroup, indicating a specific mechanism of interaction between perfluoro compounds and biological systems (Ghosh, Roy, & Mondal, 2022).

Safety And Hazards

Ethyl perfluoroheptanoate may cause an allergic skin reaction. It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F13O2/c1-2-24-3(23)4(10,11)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESCSNXJAROIJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F13O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80194350
Record name Ethyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl perfluoroheptanoate

CAS RN

41430-70-0
Record name Ethyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41430-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl perfluoroheptanoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041430700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl perfluoroheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80194350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl perfluoroheptanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.050.313
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL PERFLUOROHEPTANOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MMH3W668W4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
MA Soldatov, NA Sheremet'eva, AA Kalinina… - Russian Chemical …, 2014 - Springer
… However, ethyl perfluoroheptanoate poorly compatible with this epoxy resin served as a modifier. The ethyl perfluoroheptanoate concentration was 1 wt.%. The contact wetting angle …
Number of citations: 24 link.springer.com
VN Odinokov, VR Akhmetova, MV Bazunova… - Russian Journal of …, 2001 - Springer
Ozonization of perfluoro-1-octene in Freon-113 yields the corresponding ozonide whose catalytic hydrogenation over Pd/C or hydride reduction leads to formation of perfluoroheptanoic …
Number of citations: 2 link.springer.com
S Benefice-Malouet, A Commeyras - Journal of Fluorine Chemistry, 1995 - Elsevier
… perfluorohexyl methyl ketone (reaction 2) or N,N-dimethylperfluorohexylamide (reaction 3) and the corresponding N,N-disubstituted perftuorohexylamide or ethyl perfluoroheptanoate (…
Number of citations: 6 www.sciencedirect.com
B Croxtall, J Fawcett, EG Hope, AM Stuart - Journal of fluorine chemistry, 2003 - Elsevier
… -pentadecane-7,9-dione [C 6 F 13 C(O)CH 2 C(O)C 6 F 13 ] (2) was prepared similarly as a colourless viscous oil (15 mmHg, 52–55 C) in 74% yield from ethyl perfluoroheptanoate and …
Number of citations: 35 www.sciencedirect.com
NF Lazareva, VF Sidorkin - Efficient Methods for Preparing Silicon …, 2016 - Elsevier
… The formation of N-(silylmethyl)amides 140–144 from ethyl trifluoroacetate or ethyl perfluoroheptanoate and the corresponding N-(silylmethyl)amines (Scheme 24.20) takes place at …
Number of citations: 1 www.sciencedirect.com
B Croxtall - 2003 - search.proquest.com
This thesis describes the synthesis, characterisation and coordination chemistry of a variety of fluorinated β-diketonate ligands (I) and carboxylate ligands (II), the catalytic activity of the …
Number of citations: 3 search.proquest.com
柴田明宏, 飯田芳男, 八木宏憲 - … of the Mass Spectrometry Society of …, 1991 - jstage.jst.go.jp
The mass calibration standard materials in the low mass region for negative ion chemical ionization (NCI) mode in a magnetic sector mass spectrometer were sought, because …
Number of citations: 4 www.jstage.jst.go.jp

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